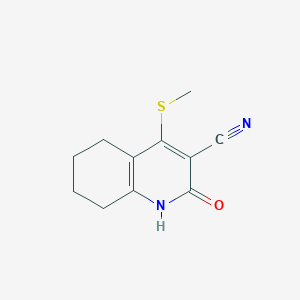
4-methylsulfanyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylsulfanyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfanyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions involving nitrile formation, cyclization, and methylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions
4-methylsulfanyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-methylsulfanyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-methylsulfanyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 2-methylsulfanyl-4-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 4-hydroxy-2-quinolones
- 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
4-methylsulfanyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
4-methylsulfanyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H12N2OS/c1-15-10-7-4-2-3-5-9(7)13-11(14)8(10)6-12/h2-5H2,1H3,(H,13,14) |
InChI 键 |
INLMUTQTXGLFRN-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=O)NC2=C1CCCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















